
Villosolside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Villosolside es un compuesto glucósido iridoide natural aislado de las raíces de Patrinia scabra Bunge . Es conocido por sus propiedades antiinflamatorias y tiene una fórmula molecular de C16H26O9 con un peso molecular de 362.372 g/mol . El compuesto se caracteriza por su estructura única, que incluye un sistema de anillo ciclopenta[c]pirano.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: Villosolside se aísla principalmente de fuentes naturales, específicamente de las raíces de Patrinia scabra Bunge . El proceso de extracción implica varios pasos, que incluyen:
Extracción: Las raíces se secan y se pulverizan, seguidas de la extracción con solventes como metanol o etanol.
Filtración y concentración: El extracto se filtra y concentra a presión reducida.
Purificación: El extracto concentrado se somete a técnicas cromatográficas, como la cromatografía en columna, para aislar this compound.
Métodos de producción industrial: Si bien hay información limitada sobre la síntesis a escala industrial de this compound, la extracción de fuentes naturales sigue siendo el método principal. Los avances en los métodos biotecnológicos, como las técnicas de cultivo de células vegetales, podrían potencialmente aumentar el rendimiento de la producción en el futuro.
Análisis De Reacciones Químicas
Tipos de reacciones: Villosolside sufre varias reacciones químicas, que incluyen:
Oxidación: this compound puede oxidarse para formar aldehídos o ácidos carboxílicos correspondientes.
Reducción: Las reacciones de reducción pueden convertir this compound en sus derivados de alcohol correspondientes.
Sustitución: Las reacciones de sustitución pueden ocurrir en los grupos hidroxilo, lo que lleva a la formación de ésteres o éteres.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de litio y aluminio.
Sustitución: Se emplean reactivos como cloruros de acilo o haluros de alquilo en condiciones básicas o ácidas.
Principales productos formados:
Oxidación: Formación de aldehídos o ácidos carboxílicos.
Reducción: Formación de derivados de alcohol.
Sustitución: Formación de ésteres o éteres.
Aplicaciones Científicas De Investigación
Villosolside tiene una amplia gama de aplicaciones en investigación científica:
Química: Se utiliza como compuesto de referencia en el estudio de los glucósidos iridoides y sus propiedades químicas.
Biología: Se investiga su papel en el metabolismo vegetal y sus vías biosintéticas.
Industria: Posible uso en el desarrollo de productos farmacéuticos y nutracéuticos basados en productos naturales.
Mecanismo De Acción
Villosolside ejerce sus efectos principalmente a través de su actividad antiinflamatoria. El compuesto inhibe la producción de citocinas y mediadores proinflamatorios, lo que reduce la inflamación . Los objetivos moleculares incluyen enzimas y receptores involucrados en la vía inflamatoria, como la ciclooxigenasa y el factor nuclear-kappa B.
Compuestos similares:
Loganin: Un glucósido iridoide que se encuentra en varias plantas, utilizado por sus actividades antiinflamatorias y antioxidantes.
Catalpol: Un glucósido iridoide con efectos neuroprotectores y antiinflamatorios.
Singularidad de this compound: this compound es único debido a sus características estructurales específicas y su potente actividad antiinflamatoria. Su distintivo sistema de anillo ciclopenta[c]pirano lo diferencia de otros glucósidos iridoides, contribuyendo a sus actividades biológicas únicas.
Comparación Con Compuestos Similares
Gibboside: Another iridoid glucoside isolated from Patrinia gibbosa, known for its similar anti-inflammatory properties.
Loganin: An iridoid glucoside found in various plants, used for its anti-inflammatory and antioxidant activities.
Catalpol: An iridoid glucoside with neuroprotective and anti-inflammatory effects.
Uniqueness of Villosolside: this compound is unique due to its specific structural features and its potent anti-inflammatory activity. Its distinct cyclopenta[c]pyran ring system differentiates it from other iridoid glucosides, contributing to its unique biological activities.
Propiedades
Fórmula molecular |
C16H26O9 |
|---|---|
Peso molecular |
362.37 g/mol |
Nombre IUPAC |
(4R,4aR,6S,7S,7aS)-6-hydroxy-4,7-dimethyl-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4,4a,5,6,7a-hexahydrocyclopenta[c]pyran-3-one |
InChI |
InChI=1S/C16H26O9/c1-6-7-3-10(18)16(2,8(7)5-23-14(6)22)25-15-13(21)12(20)11(19)9(4-17)24-15/h6-13,15,17-21H,3-5H2,1-2H3/t6-,7+,8-,9-,10+,11-,12+,13-,15+,16+/m1/s1 |
Clave InChI |
DBLVGADGVDUSHJ-RLIMOHGTSA-N |
SMILES isomérico |
C[C@@H]1[C@@H]2C[C@@H]([C@@]([C@@H]2COC1=O)(C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O |
SMILES canónico |
CC1C2CC(C(C2COC1=O)(C)OC3C(C(C(C(O3)CO)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


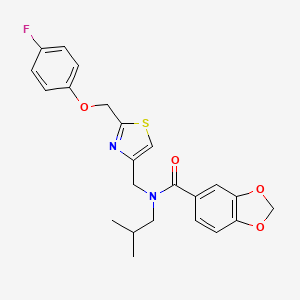
![1-[4-(4-Methyl-1,3-thiazol-5-yl)phenyl]ethanamine;hydrochloride](/img/structure/B11929266.png)


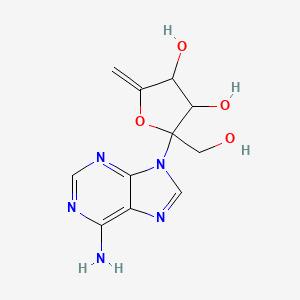
![(7R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-7-sulfanylspiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione](/img/structure/B11929291.png)
![4,4'-(5,6-Dimethyl-1H-benzo[d]imidazole-4,7-diyl)dibenzoic acid](/img/structure/B11929296.png)
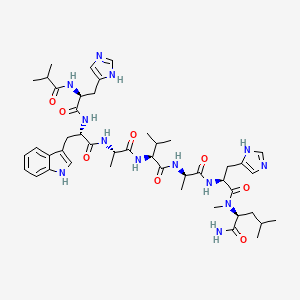
![(8S,9S,10R,11S,13S,14S,17R)-17-[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]-11,17-dihydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B11929301.png)
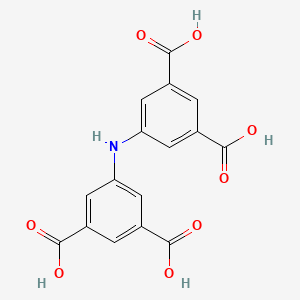
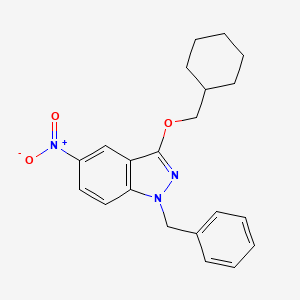
![6-(2,2-Dimethyl-5-oxo-4-phenylimidazolidin-1-yl)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B11929309.png)
![(S)-N-(5-(3-hydroxypyrrolidin-1-yl)-2-morpholinooxazolo[4,5-b]pyridin-6-yl)-2-(2-methylpyridin-4-yl)oxazole-4-carboxamide](/img/structure/B11929313.png)

